molecular formula C11H20ClNO4S B2689093 rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride CAS No. 2490322-63-7

rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride

Cat. No.: B2689093
CAS No.: 2490322-63-7
M. Wt: 297.79
InChI Key: ODJTVGBAWPWKOF-RWHJDYSMSA-N
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Description

rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a thieno[3,4-c]pyrrole core, which is a fused bicyclic system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrrole core, followed by the introduction of the tert-butyl ester group and the hydrochloride salt. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thieno[3,4-c]pyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the core structure.

Scientific Research Applications

rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism by which rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate: This compound shares a similar core structure but differs in functional groups.

    tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate: Another structurally related compound with variations in the bicyclic system.

Uniqueness

rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride is unique due to the presence of the thieno[3,4-c]pyrrole core and the specific arrangement of functional groups

Properties

IUPAC Name

tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S.ClH/c1-10(2,3)16-9(13)11-6-12-4-8(11)5-17(14,15)7-11;/h8,12H,4-7H2,1-3H3;1H/t8-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJTVGBAWPWKOF-RWHJDYSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743625-67-2
Record name rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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